molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1315784
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives and related compounds, showcasing the compound's utility in creating a wide array of organic molecules with potential biological and industrial applications. For instance, a research paper by Żmigrodzka et al. (2022) explores the synthesis of pyrrolidines, which are crucial in medicine and industry, through [3+2] cycloaddition reactions, emphasizing the polar nature of these reactions and their execution under mild conditions (Żmigrodzka et al., 2022). Another study by Hadiyal et al. (2020) details a microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, demonstrating an efficient one-pot procedure that leads to compounds with notable anticancer activity (Hadiyal et al., 2020).

Molecular Structures and Complexation

Research on molecular structures and the complexation capabilities of derivatives of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine reveals their potential in material science, especially in the development of nonlinear optical materials. The work by Hierle et al. (1984) on Methyl-3-nitro-4-pyridine-1-oxide (POM) highlights the growth of organic molecular crystals for nonlinear optics, showing the engineered structure of POM for enhancing molecular susceptibility (Hierle et al., 1984).

Applications in Organic Synthesis and Catalysis

The role of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine and its derivatives in organic synthesis and catalysis is evident in studies demonstrating their use as intermediates in the synthesis of complex organic frameworks. Sigacheva et al. (2012) describe the electrochemical azolation of N-substituted pyrroles, presenting a novel case in S_NH(An) reactions, which signifies the compound's reactivity and potential in facilitating diverse organic transformations (Sigacheva et al., 2012).

Future Directions

The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.

properties

IUPAC Name

4-methyl-3-nitro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDEUJISIOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557603
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

CAS RN

120494-05-5
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.82 g (0.0581 mol; yield: 90.4%) of a yellow powder, which turns red in air, are obtained by carrying out the reaction in the same way as in Stage B of Example 92 but starting from 9.85 g (0.0643 mol) of 4-methyl-3nitro-2-aminopyridine and using 10.2 g (0.0772 mol; 1.2 eq) of 2,5-dimethoxytetrahydrofuran and 200 cm3 of glacial CH3CO2H, and bringing the solution to reflux for 3 h.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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